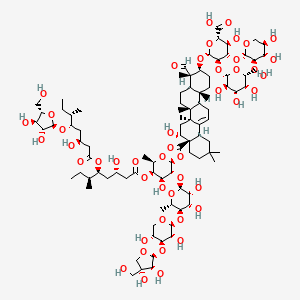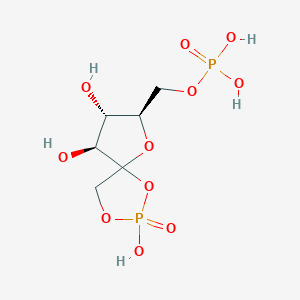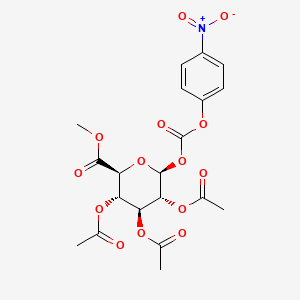![molecular formula C4H8NO3T B1147157 Threonine, L-, [3H(G)] CAS No. 134357-96-3](/img/structure/B1147157.png)
Threonine, L-, [3H(G)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Threonine, also known as L-threonine, is an α-amino acid that contains an amino group, a carboxyl group, and a side chain . It is essential in humans, meaning the body cannot synthesize it and it must be obtained from the diet . Threonine is synthesized from aspartate in bacteria such as E. coli . It is used in the biosynthesis of proteins .
Synthesis Analysis
Threonine is synthesized from aspartate in bacteria such as E. coli . It is encoded by all the codons starting AC (ACU, ACC, ACA, and ACG) . Threonine is an important precursor substance of L-isoleucine and improving its accumulation in Escherichia coli became an important idea to construct a chassis strain with high L-isoleucine production .Molecular Structure Analysis
The molecular formula of Threonine is C4H9NO3 . It has a molar mass of 119.1192 g/mol . The IUPAC name for Threonine is (2S,3R)-2-Amino-3-hydroxybutanoic acid .Chemical Reactions Analysis
Threonine is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver .Physical And Chemical Properties Analysis
Threonine is a polar, uncharged amino acid, which is due to the presence of a hydroxyl (-OH) group in its side chain . This hydroxyl group plays a critical role in the protein structure as it can form hydrogen bonds, thereby contributing to the stability of the protein structure .Aplicaciones Científicas De Investigación
Metabolic Engineering for L-Threonine Production : L-threonine is extensively used in industry due to its essential nature for mammals. Research has focused on optimizing L-threonine production through microbial fermentation, utilizing metabolic engineering as an alternative to random mutation for strain development. This involves understanding genetics and molecular mechanisms for regulation of L-threonine pathways in bacteria like Escherichia coli and Corynebacterium glutamicum (Dong, Quinn, & Wang, 2011).
Role in Human Physiology and Genetic Studies : Investigations into the human L-threonine 3-dehydrogenase gene have revealed its pseudogene status, impacting our understanding of L-threonine metabolism in humans. This research contributes to the broader knowledge of amino acid degradation pathways (Edgar, 2002).
Improving L-Threonine Production in Bioreactors : Strategies to enhance L-threonine production in bioreactors have been developed. This includes modifications in Escherichia coli strains to optimize carbon distribution and cofactor generation, crucial for industrial applications in food, pharmaceutical, and aquaculture industries (Liu et al., 2018).
Recombinant Bacteria for L-Threonine Production : Research on Corynebacterium glutamicum has led to the development of genetically engineered strains for improved L-threonine production, showcasing the potential of genetic engineering in enhancing amino acid production for industrial use (Lv et al., 2012).
Understanding L-Threonine Transport and Metabolism : Studies on the uptake of [3H]threonine in human colonic mucosa provide insights into cellular protein synthesis, particularly in the context of carcinoma. This contributes to our understanding of amino acid metabolism in pathological conditions (Dawson & Filipe, 1982).
L-Threonine in Synthetic Organic Chemistry : Threonine aldolases, enzymes involved in L-threonine catabolism, have been utilized in synthetic organic chemistry for the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids, highlighting the application of threonine in the synthesis of pharmaceutical precursors (Dückers et al., 2010).
Mecanismo De Acción
Threonine supports central nervous, cardiovascular, liver, and immune system functioning . It helps in the synthesis of glycine and serine which, in their turn, assist in the production of collagen, elastin, and muscle tissue . In addition, Threonine aids building strong bones and tooth enamel and speeds up a wound healing process after trauma or surgery by boosting up the immune system .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-tritiobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-RJNJCCKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C[C@H]([C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)





![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)

![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)

